molecular formula C38H47NO12 B12671919 Rifamycin S 15-iminomethyl ether CAS No. 14768-65-1

Rifamycin S 15-iminomethyl ether

Cat. No.: B12671919
CAS No.: 14768-65-1
M. Wt: 709.8 g/mol
InChI Key: FLUPPMJDCIIUHD-YEORXCIESA-N
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Description

Rifamycin S 15-iminomethyl ether is a derivative of rifamycin, a class of antibiotics belonging to the ansa-mycin family. Rifamycins are known for their potent antimicrobial properties against a wide range of bacteria, including both Gram-positive and some Gram-negative bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rifamycin S 15-iminomethyl ether typically involves the modification of rifamycin S. One common method includes the reaction of rifamycin S with tert-butylamine in a microreactor, which allows for continuous flow synthesis. This method has been shown to yield rifampicin, a related compound, with an overall yield of 67% .

Industrial Production Methods: Industrial production of rifamycin derivatives often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The biosynthesis of rifamycin involves several unusual modifications, including the activity of specific enzymes such as Rif15 and Rif16, which mediate the conversion of intermediates like rifamycin SV into the final products .

Chemical Reactions Analysis

Types of Reactions: Rifamycin S 15-iminomethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of rifamycin S can yield rifamycin SV, while reduction can convert rifamycin S to rifamycin SV .

Common Reagents and Conditions: Common reagents used in these reactions include tert-butylamine for substitution reactions and specific enzymes like Rif15 and Rif16 for biosynthetic transformations . Reaction conditions often involve controlled temperatures and specific solvent compositions to optimize yields.

Major Products Formed: The major products formed from these reactions include rifamycin SV, rifamycin B, and other derivatives that have significant antimicrobial properties .

Scientific Research Applications

Properties

CAS No.

14768-65-1

Molecular Formula

C38H47NO12

Molecular Weight

709.8 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11,23-dimethoxy-3,7,12,14,16,18,22-heptamethyl-6,27,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,23,25-octaen-13-yl] acetate

InChI

InChI=1S/C38H47NO12/c1-17-12-11-13-18(2)37(48-10)39-24-16-25(41)27-28(33(24)45)32(44)22(6)35-29(27)36(46)38(8,51-35)49-15-14-26(47-9)19(3)34(50-23(7)40)21(5)31(43)20(4)30(17)42/h11-17,19-21,26,30-31,34,42-44H,1-10H3/b12-11+,15-14+,18-13-,39-37?/t17-,19+,20+,21+,26-,30-,31+,34+,38-/m0/s1

InChI Key

FLUPPMJDCIIUHD-YEORXCIESA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC)/C

Canonical SMILES

CC1C=CC=C(C(=NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC)C

Origin of Product

United States

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